3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid
Description
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is a chemical compound known for its unique structure and diverse applications. This compound has garnered interest in scientific research due to its potential in drug development, particularly in areas such as cancer therapy and antimicrobial agents.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-8(20-10-5-3-9(14)4-6-10)12(16)15-7-11(19-2)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVXPGJHMJWAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C(=O)O)OC)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the 4-chlorophenyl sulfanyl intermediate. This intermediate is then reacted with 2-methoxypropanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential in cancer therapy due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Chlorophenyl)sulfanyl]propanoic acid
- 3-[2-(4-Chlorophenyl)sulfonyl]propanoic acid
- 3-[2-(4-Chlorophenyl)thio]propanoic acid
Uniqueness
3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
